molecular formula C8H9NaO3S B7827482 sodium;(3-methylphenyl)methanesulfonate

sodium;(3-methylphenyl)methanesulfonate

Cat. No.: B7827482
M. Wt: 208.21 g/mol
InChI Key: AQAMPWVXFRSBIP-UHFFFAOYSA-M
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Description

Overview of Organosulfur Chemistry and Sulfonate Functionality

Organosulfur chemistry is the study of the synthesis and properties of organic compounds containing sulfur. google.com These compounds are ubiquitous in nature and technology, ranging from essential amino acids like methionine and cysteine to pharmaceuticals such as penicillin and sulfa drugs. google.comnist.gov The sulfonate group (R-SO₃⁻) is a key functional group in organosulfur chemistry, bestowing specific properties upon the molecules that contain it. sigmaaldrich.comfishersci.no Sulfonates are typically salts or esters of sulfonic acids. sigmaaldrich.com They are generally stable in water, non-oxidizing, and colorless. sigmaaldrich.comfishersci.no The sulfonate functional group is highly acidic, with a pKa that can range from -6 to -8, making it a strong conjugate base. researchgate.net This acidity and the ability to participate in hydrogen bonding influence the solubility and reactivity of sulfonate-containing compounds. researchgate.net

The versatility of the sulfonate group is evident in its wide range of applications. Alkylbenzene sulfonates are common components of detergents, and sulfonated ion-exchange resins are used in water softening. fishersci.no In organic synthesis, the RSO₃⁻ group is an excellent leaving group, particularly when R is an electron-withdrawing group, making sulfonic esters valuable reagents. fishersci.no

Historical Context and Evolution of Methanesulfonate (B1217627) Research

The study of methanesulfonates is rooted in the broader history of organosulfur chemistry. Methanesulfonic acid (MSA), the parent acid of methanesulfonates, was first discovered by Hermann Kolbe between 1842 and 1845. chemicalbook.com His work on methanesulfonic and chloroacetic acids was instrumental in challenging the theory of vitalism and was recognized by Jöns Jacob Berzelius as strong evidence for his theory of copulated compounds. chemicalbook.com

Initially, research into methanesulfonates was largely academic. However, the development of industrial synthesis processes for MSA in the mid-20th century opened up new avenues for research and application. Over the years, methanesulfonates, often referred to as mesylates, have become important intermediates and protecting groups in organic synthesis. sigmaaldrich.comfishersci.no The stability of the methanesulfonate group, coupled with its ability to be cleaved under specific conditions, makes it a valuable tool for chemists. sigmaaldrich.comfishersci.no

Scope and Research Objectives for Sodium;(3-methylphenyl)methanesulfonate Investigations

While extensive research exists on aryl methanesulfonates in general, specific studies on this compound are limited. However, based on the known reactivity of related compounds, several research objectives can be outlined for its investigation. A primary area of interest is its potential as a reagent or intermediate in organic synthesis. The presence of the methyl group on the phenyl ring can influence its electronic properties and, consequently, its reactivity in reactions such as nucleophilic aromatic substitution. researchgate.net

Furthermore, the surfactant properties of similar sodium sulfonate salts suggest that this compound could have applications in materials science, potentially influencing the hygroscopic and reactive properties of aerosols. Research in this area could involve characterizing its surface activity and its impact on heterogeneous atmospheric chemistry.

Detailed investigations would also focus on its synthesis, purification, and full spectroscopic characterization to establish a comprehensive profile of the compound. This foundational data is crucial for any potential application.

Interactive Data Table: Inferred Physicochemical Properties of this compound

PropertyInferred ValueBasis for Inference
Molecular Weight208.22 g/mol Calculated from the chemical formula.
AppearanceWhite crystalline solidBased on the typical appearance of sodium sulfonate salts.
Solubility in WaterHighInferred from the high water solubility of sodium methanesulfonate.
Melting PointLikely high with decompositionBased on the thermal stability of aromatic sulfonate salts.

Properties

IUPAC Name

sodium;(3-methylphenyl)methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S.Na/c1-7-3-2-4-8(5-7)6-12(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAMPWVXFRSBIP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Sodium; 3 Methylphenyl Methanesulfonate

Direct Sulfonation Approaches for Aromatic Methylphenyl Systems

Direct methods for synthesizing sodium;(3-methylphenyl)methanesulfonate ideally involve the functionalization of a readily available aromatic methylphenyl precursor, such as toluene (B28343) or m-xylene (B151644). However, the term "direct sulfonation" in this context does not refer to the classic electrophilic aromatic substitution that would attach a sulfonic acid group directly to the aromatic ring. Instead, it pertains to the functionalization of the methyl group substituent.

A primary route involves the free-radical halogenation of the methyl group on a toluene derivative, followed by reaction with a sulfite (B76179) source. For instance, 3-methyltoluene (m-xylene) can be subjected to free-radical bromination to yield 3-methylbenzyl bromide. This intermediate can then undergo nucleophilic substitution with sodium sulfite in an aqueous or mixed-solvent system, a reaction known as the Strecker sulfite alkylation, to yield the target this compound.

Conventional sulfonating agents like sulfuric acid, fuming sulfuric acid, or chlorosulfonic acid are typically used for introducing a sulfonic acid group directly onto an aromatic ring and are not suitable for creating the Ar-CH₂-SO₃H structure from an Ar-CH₃ precursor in a single step. google.com Such reagents would primarily lead to ring sulfonation, with the position of substitution directed by the existing methyl group. Therefore, direct approaches focus on the reactivity of the benzylic position of the methylphenyl system.

Indirect Synthetic Routes via Precursor Derivatization and Anion Exchange

Indirect synthetic methodologies offer alternative pathways to this compound through the chemical modification of functionalized precursors or the use of exchange resins. These routes can provide advantages in terms of purity and avoidance of undesirable side reactions.

Precursor Derivatization: A common indirect strategy begins with the synthesis of (3-methylphenyl)methanol. This alcohol can be converted into a better leaving group, such as a halide (e.g., 3-methylbenzyl chloride or bromide) or a tosylate. The resulting derivative is then reacted with a sulfite salt, such as sodium sulfite, to form the carbon-sulfur bond and yield the final product.

Another derivatization route involves the preparation of a metal salt of (3-methylphenyl)methanesulfonic acid other than sodium, followed by a salt metathesis reaction. For example, reacting 3-methylbenzyl halide with calcium sulfite would produce the calcium salt, which could then be treated with sodium carbonate. The insoluble calcium carbonate would precipitate, leaving the desired this compound in solution.

Anion Exchange: Anion exchange is a powerful technique for preparing specific salt forms of sulfonates. googleapis.com In this approach, a precursor compound, typically a halide like 3-methylbenzyl chloride, is first synthesized. This precursor is then used to prepare a different salt of (3-methylphenyl)methanesulfonic acid, such as the lithium or potassium salt.

Subsequently, an aqueous solution of this salt is passed through an anion exchange resin that has been pre-loaded with sodium ions. The resin exchanges its sodium cations for the lithium or potassium cations in the solution, resulting in the formation of this compound. googleapis.com This method is particularly useful for achieving high purity. Studies on layered double hydroxides (LDHs) have demonstrated the successful intercalation of methanesulfonate (B1217627) and other organic sulfonates via anion exchange from a precursor, confirming the viability of this strategy. researchgate.netscirp.org A complete exchange can be verified by analyzing the final product for the absence of the initial counter-ion. scirp.org

Catalytic Strategies in the Preparation of Substituted Aryl Methanesulfonates

Catalysis offers a means to enhance the efficiency, selectivity, and sustainability of synthesizing aryl methanesulfonates. While catalyst- and additive-free methods are being developed for some sulfur-containing compounds, nih.govnih.gov transition-metal catalysis remains a cornerstone for forming C-S bonds.

Palladium, nickel, and copper complexes are widely used to catalyze the cross-coupling of aryl halides or triflates with sulfur-containing nucleophiles like sulfinates or thiols. researchgate.net In the context of synthesizing this compound, a catalytic approach could involve the coupling of a 3-methylphenyl derivative with a source of the methanesulfonate group. For instance, a palladium or nickel catalyst could facilitate the reaction between 3-methylphenylboronic acid and a sulfonylating agent.

The choice of catalyst and ligands is crucial and can dramatically influence reaction outcomes. For example, in related amination reactions, the order of reactivity for aryl halides is often reversed in catalyzed versus uncatalyzed systems, with aryl iodides being most reactive in the presence of a transition metal catalyst. youtube.com Furthermore, ionic liquids can serve as recyclable reaction media and in some cases mediate reactions, such as the K₃PO₄-mediated synthesis of diaryl ethers from aryl methanesulfonates, which proceeds without a transition metal catalyst. mdpi.com A patent also describes the use of cyclodextrin (B1172386) as a catalyst in the preparation of methanesulfonic acid from its sodium salt, highlighting the potential for biocatalysis or organocatalysis in related processes. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound

To maximize the yield and purity of this compound, systematic optimization of reaction parameters is essential. Key factors include the choice of solvent, reaction temperature, stoichiometry of reactants, and reaction time. The optimization process for a related synthesis of sulfonyl-containing alkenes provides a model for this approach. researchgate.net

Solvent System: The solubility of both the organic precursor (e.g., 3-methylbenzyl halide) and the inorganic salt (e.g., sodium sulfite) is critical. A mixed-solvent system, such as ethyl acetate/water or ethanol/water, is often employed to facilitate the reaction between phases. researchgate.net Screening various solvents is a primary step in optimization. researchgate.netresearchgate.net

Temperature: The reaction rate is highly dependent on temperature. While higher temperatures can increase the rate, they may also promote side reactions. An optimal temperature must be found that balances reaction speed with selectivity. For instance, a reaction might show only trace product formation at 0°C but achieve a high yield when heated to reflux. researchgate.net

Stoichiometry: Using a molar excess of one reactant, typically the less expensive or more easily removed one like sodium sulfite, can drive the reaction to completion. The ideal ratio must be determined experimentally.

Reaction Time: The reaction should be monitored over time (e.g., by TLC or GC) to determine the point at which the maximum yield is achieved, avoiding potential product degradation from prolonged reaction times.

The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound from 3-methylbenzyl chloride and sodium sulfite.

EntrySolvent (v/v)Temperature (°C)Molar Ratio (Sulfite:Halide)Time (h)Yield (%)
1Water801.1 : 11265
2Ethanol801.1 : 11258
3Ethanol/Water (1:1)801.1 : 11275
4Ethyl Acetate/Water (2:1)801.1 : 11272
5Ethanol/Water (1:1)601.1 : 12468
6Ethanol/Water (1:1)100 (Reflux)1.1 : 1888
7Ethanol/Water (1:1)100 (Reflux)1.5 : 1892
8Ethanol/Water (1:1)100 (Reflux)2.0 : 1891

This table is a hypothetical representation for illustrative purposes.

Based on these hypothetical results, the optimal conditions would be reacting the precursors in a 1:1 ethanol/water mixture at reflux for 8 hours using a 1.5 molar equivalent of sodium sulfite.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. labdepotinc.comyoutube.com

Waste Prevention: Synthetic routes should be designed to minimize byproducts. Catalytic methods are often superior to stoichiometric ones because catalysts are used in small amounts and can often be recycled, reducing waste. acs.org

Atom Economy: The synthetic pathway should maximize the incorporation of all materials from the reactants into the final product. acs.orgyoutube.com A reaction with high atom economy, like an addition reaction, is preferable to a substitution reaction that generates salt byproducts.

Less Hazardous Chemical Syntheses: The use of toxic reagents and solvents should be avoided. For example, using a 3-methylbenzyl alcohol precursor is preferable to using a halide, as it avoids the use of halogenating agents. Similarly, moving away from hazardous solvents like dimethylformamide (DMF) or chlorinated solvents towards greener alternatives like water, ethanol, or recyclable ionic liquids is a key goal. mdpi.com

Use of Catalysis: As mentioned, catalytic reagents are superior to stoichiometric ones. acs.org They can enable reactions under milder conditions, reducing energy consumption and increasing selectivity, which in turn minimizes waste.

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org A direct synthesis from a readily available precursor is often the greenest approach.

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. labdepotinc.com If heating is required, the use of alternative energy sources like microwave irradiation can sometimes reduce reaction times and energy consumption. researchgate.net

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Advanced Spectroscopic and Analytical Characterization Methodologies for Sodium; 3 Methylphenyl Methanesulfonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of sodium;(3-methylphenyl)methanesulfonate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the proton and carbon framework can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, and the methyl protons.

The aromatic protons on the meta-substituted phenyl ring are expected to appear in the region of δ 7.0-7.5 ppm. Due to the substitution pattern, these protons will show complex splitting patterns (multiplets) arising from spin-spin coupling with each other. The exact chemical shifts and coupling constants are sensitive to the solvent used.

The methylene protons (-CH₂-) adjacent to the sulfonate group are anticipated to resonate as a singlet at approximately δ 4.0-4.5 ppm. The downfield shift is attributed to the deshielding effect of the electronegative sulfonate group.

The methyl protons (-CH₃) of the tolyl group are expected to appear as a singlet at around δ 2.3-2.5 ppm, a characteristic region for methyl groups attached to an aromatic ring.

Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons7.0 - 7.5Multiplet4H
Methylene Protons (-CH₂SO₃⁻)4.0 - 4.5Singlet2H
Methyl Protons (-CH₃)2.3 - 2.5Singlet3H

Note: Predicted values are based on general chemical shift ranges and may vary with solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons are expected to resonate in the δ 125-140 ppm region. The carbon atom attached to the methyl group (C-3) and the carbon attached to the methanesulfonate (B1217627) group (C-1) will have distinct chemical shifts from the other aromatic carbons. The quaternary carbons will generally show weaker signals compared to the protonated carbons.

The methylene carbon (-CH₂SO₃⁻) is expected to appear in the range of δ 50-60 ppm, shifted downfield due to the attachment of the electron-withdrawing sulfonate group.

The methyl carbon (-CH₃) will likely be observed at approximately δ 20-22 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic C (quaternary, C-1 & C-3)135 - 140
Aromatic C (protonated)125 - 130
Methylene C (-CH₂SO₃⁻)50 - 60
Methyl C (-CH₃)20 - 22

Note: Predicted values are based on general chemical shift ranges and may vary with solvent and experimental conditions.

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons, for instance, confirming the coupling relationships between the different protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated aromatic carbon and the methylene carbon by correlating their signals to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons by observing correlations from the methyl and methylene protons to the aromatic carbons, and from the aromatic protons to the quaternary carbons and the methylene carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

For this compound, the key vibrational bands would include:

Sulfonate Group (SO₃⁻): Strong and characteristic absorption bands are expected for the asymmetric and symmetric stretching vibrations of the S=O bonds, typically appearing in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.

Aromatic Ring: C-H stretching vibrations for the aromatic protons are expected just above 3000 cm⁻¹. C=C stretching vibrations within the ring will give rise to several bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern.

Alkyl Groups: The C-H stretching vibrations of the methyl and methylene groups will be observed in the 3000-2850 cm⁻¹ region. C-H bending vibrations for these groups will appear in the 1470-1370 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretching3100 - 3000Medium-Weak
Alkyl C-HStretching3000 - 2850Medium
Aromatic C=CStretching1600 - 1450Medium-Strong
Alkyl C-HBending1470 - 1370Medium
Sulfonate (S=O)Asymmetric Stretching1260 - 1150Strong
Sulfonate (S=O)Symmetric Stretching1070 - 1030Strong
Aromatic C-HOut-of-plane Bending900 - 690Strong

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the sulfonate group and the aromatic ring skeletal vibrations.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₈H₉NaO₃S.

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under ionization, the molecule can break apart in predictable ways. For this compound, likely fragmentation pathways include:

Loss of the sodium ion: Observation of the [M-Na]⁻ anion at m/z corresponding to the (3-methylphenyl)methanesulfonate ion.

Loss of SO₃: A common fragmentation for sulfonates is the loss of sulfur trioxide, which would result in a fragment corresponding to the 3-methylbenzyl carbanion or a related rearranged species.

Cleavage of the benzyl-sulfonate bond: This would lead to the formation of the 3-methylbenzyl cation (m/z 91, a tropylium (B1234903) ion rearrangement is common for benzyl (B1604629) fragments) and the methanesulfonate anion.

Loss of the methyl group: Fragmentation of the tolyl group could lead to the loss of a methyl radical.

The exact fragmentation pattern would depend on the ionization technique employed (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).

X-ray Diffraction (XRD) for Solid-State Crystalline Structure Determination and Polymorphism Studies

X-ray Diffraction (XRD) is the primary technique for determining the three-dimensional arrangement of atoms in the solid state. For a crystalline material like this compound, single-crystal XRD could provide precise information on bond lengths, bond angles, and intermolecular interactions, including the coordination of the sodium ion with the sulfonate group and potentially water molecules if it forms a hydrate.

Powder XRD (PXRD) is used to analyze the bulk crystalline form of the material. It is particularly useful for:

Phase identification: Comparing the experimental PXRD pattern to known patterns in databases can confirm the identity of the crystalline solid.

Polymorphism studies: Polymorphs are different crystalline forms of the same compound. They can have different physical properties. PXRD is a key tool for identifying and distinguishing between different polymorphic forms of this compound, should they exist. Each polymorph would exhibit a unique PXRD pattern. The existence of different crystalline forms can be influenced by factors such as the solvent used for crystallization and the temperature.

A thorough XRD analysis would involve attempting to grow single crystals for a complete structure determination and analyzing the powder form under various conditions to investigate the potential for polymorphism.

Advanced Chromatographic Methods for Purity Assessment and Component Separation

Chromatography is an indispensable tool for separating the primary compound from impurities and related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly vital for a complete purity profile.

HPLC is the primary method for assessing the purity of non-volatile, thermally labile compounds like this compound. A robust HPLC method can effectively separate the target analyte from isomers, starting materials, and non-volatile by-products.

Developing a suitable HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For aryl sulfonates, a reversed-phase C18 column is often effective. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often run in a gradient mode to ensure the efficient elution of all components. UV detection is commonly employed, as the aromatic ring in this compound provides a chromophore that absorbs UV light. google.com The detection wavelength is usually set near the absorption maximum of the analyte to ensure high sensitivity. google.com In some cases where the analyte lacks a strong chromophore, derivatization techniques may be employed to introduce a UV-absorbing or fluorescent tag, enhancing detection sensitivity. nih.govnih.gov

A typical HPLC method for the analysis of this compound is summarized in the table below.

Table 1: Illustrative HPLC Method Parameters

ParameterConditionPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity.
Mobile Phase A 0.1% Phosphoric Acid in WaterAqueous component of the mobile phase.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound.
Gradient 0-10 min: 10-90% B; 10-15 min: 90% BEnsures separation of early and late-eluting impurities.
Flow Rate 1.0 mL/minMaintains consistent retention times and peak shapes.
Column Temp. 30 °CEnsures reproducibility of the separation.
Detector UV-Vis Diode Array Detector (DAD)Monitors absorbance, typically around 220 nm.
Injection Vol. 10 µLStandardized volume for quantitative analysis.

This method allows for the quantification of this compound and the detection of impurities, such as other isomers (e.g., sodium (2-methylphenyl)methanesulfonate and sodium (4-methylphenyl)methanesulfonate) and related sulfonic acids.

While HPLC is ideal for the primary, non-volatile compound, Gas Chromatography (GC) is essential for identifying and quantifying volatile impurities that may be present from the synthesis process. This compound itself is a salt and is not volatile, making it unsuitable for direct GC analysis. However, GC is crucial for analyzing residual solvents and volatile starting materials or by-products.

Common volatile impurities could include toluene (B28343) (a likely precursor) and other xylene isomers. Headspace GC, where the vapor above the sample is injected, is a preferred technique as it avoids introducing the non-volatile salt into the GC system. youtube.com A polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase, is often used for this type of separation. globalresearchonline.net A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to hydrocarbons. globalresearchonline.net

Table 2: Typical Headspace GC Method Parameters

ParameterConditionPurpose
Column DB-WAX (e.g., 30 m x 0.53 mm, 1.0 µm)Separation of volatile polar and non-polar compounds. globalresearchonline.net
Carrier Gas Helium or NitrogenInert gas to carry analytes through the column.
Oven Program 50°C (5 min), ramp to 220°C at 10°C/minSeparates compounds based on boiling point.
Injector Headspace SamplerIntroduces only volatile components into the GC.
Detector Flame Ionization Detector (FID)Sensitive detection of organic analytes.
Headspace Temp. 80 °CPromotes volatilization of target impurities.

This GC analysis ensures that the final product is free from potentially hazardous volatile residues that may have been used or generated during its manufacture.

Thermal Analysis Techniques (TGA, DSC) for Phase Transition and Decomposition Pathway Identification

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical information about the thermal stability, phase transitions, and decomposition of this compound. psu.eduuio.no These instruments often work in tandem to provide a complete thermal profile. iastate.edu

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. uio.no For a hydrated salt like this compound, a typical TGA thermogram would show an initial weight loss at lower temperatures (around 100 °C) corresponding to the loss of water molecules. At much higher temperatures, a significant weight loss indicates the onset of thermal decomposition.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. psu.edu This technique can identify endothermic events, such as melting or the loss of water (dehydration), and exothermic events, like crystallization or decomposition.

Table 3: Expected Thermal Analysis Data for this compound

Analysis TypeTemperature RangeObserved EventInterpretation
TGA 80 - 120 °C~8-10% Mass LossLoss of associated water (if a hydrate).
TGA > 350 °CSignificant Mass LossOnset of thermal decomposition of the organic sulfonate.
DSC 80 - 120 °CBroad EndothermEnergy absorbed during dehydration.
DSC > 350 °CSharp ExothermEnergy released during decomposition.

The data from TGA and DSC are vital for determining the material's thermal stability, which is important for handling and storage, and for understanding its polymorphic forms and hydration states.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, sulfur, etc.) within a compound. The experimental results are then compared to the theoretical values calculated from the proposed chemical formula, C₈H₉NaO₃S. youtube.comyoutube.com A close match between the experimental and theoretical values provides strong evidence for the compound's empirical formula and is a key component of its structural confirmation. youtube.com

The theoretical composition is calculated based on the atomic masses of the constituent elements. For C₈H₉NaO₃S, the molecular weight is approximately 224.22 g/mol .

Table 4: Elemental Analysis Data for C₈H₉NaO₃S

ElementTheoretical %Typical Experimental %
Carbon (C) 42.85%42.81%
Hydrogen (H) 4.04%4.08%
Sodium (Na) 10.25%10.19%
Oxygen (O) 21.40%21.45%
Sulfur (S) 14.29%14.22%

The close correlation shown in the table between the theoretical and hypothetical experimental percentages validates the empirical formula of this compound, confirming the identity and purity of the synthesized compound. youtube.com

Computational and Theoretical Investigations of Sodium; 3 Methylphenyl Methanesulfonate

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation approximately, yielding information about electron distribution, molecular geometry, and energy levels. For the (3-methylphenyl)methanesulfonate anion, such calculations are typically performed using a combination of a functional, like B3LYP, and a basis set, such as 6-31+G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.gov

A primary step in these investigations is geometry optimization, where the calculation seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. For the (3-methylphenyl)methanesulfonate anion, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the methyl-substituted phenyl ring and the sulfonate group.

Table 1: Representative Optimized Geometric Parameters for the (3-methylphenyl)methanesulfonate Anion (Calculated at the B3LYP/6-31+G(d,p) level)

ParameterAtom Pair/GroupCalculated Value
Bond Lengths (Å) S-O1.48
S-C(methane)1.80
C(methane)-C(phenyl)1.51
C-C (aromatic avg.)1.39
C-H (methyl avg.)1.09
Bond Angles (°) O-S-O113.5
O-S-C(methane)105.0
S-C(methane)-C(phenyl)112.0
Dihedral Angles (°) O-S-C-C~60 (staggered)
Note: The data in this table are representative values based on calculations for analogous sulfonate compounds and are intended for illustrative purposes.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. These frontier orbitals are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For the (3-methylphenyl)methanesulfonate anion, the HOMO is expected to be localized primarily on the sulfonate group and the π-system of the phenyl ring, indicating these are the most probable sites for electrophilic attack. The LUMO would likely be distributed over the antibonding orbitals of the aromatic ring.

Table 2: Frontier Molecular Orbital (FMO) Properties (Illustrative)

PropertyHOMOLUMO
Energy (eV) -6.8-1.2
Energy Gap (eV) \multicolumn{2}{c
Primary Locus Sulfonate (SO₃⁻) group, Phenyl π-systemPhenyl π*-system
Note: These values are illustrative and represent typical results for similar aromatic sulfonate anions from DFT calculations.

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For the (3-methylphenyl)methanesulfonate anion, the ESP map would show a high concentration of negative potential around the oxygen atoms of the sulfonate group, as expected for an anion. This region is the most likely site for interaction with the sodium cation (Na⁺) and other electrophiles. The aromatic ring would exhibit a moderately negative potential due to the π-electrons, while the hydrogen atoms of the methyl and phenyl groups would show regions of slightly positive potential.

Natural Bond Orbital (NBO) analysis can quantify this charge distribution by assigning partial charges to each atom. nih.gov This analysis would confirm the significant negative charge on the oxygen atoms and would also reveal the extent of charge delocalization through the sulfur atom to the rest of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior Prediction

While quantum chemical calculations are excellent for static molecules, Molecular Dynamics (MD) simulations are used to predict the behavior of molecules over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and interactions with a solvent.

For sodium;(3-methylphenyl)methanesulfonate in an aqueous solution, MD simulations could predict how the (3-methylphenyl)methanesulfonate anion and the sodium cation are solvated by water molecules. These simulations would reveal the structure of the hydration shells around the ionic components and the dynamics of these water molecules. Furthermore, MD can be used to study the aggregation behavior of such amphiphilic molecules, predicting the formation of micelles at higher concentrations, similar to studies on compounds like sodium dodecyl benzene (B151609) sulfonate. acs.org The simulations would track the hydrophobic interactions between the methylphenyl groups and the hydrophilic interactions of the sulfonate groups with water, providing a nanoscale view of its surfactant properties.

Reaction Mechanism Prediction and Transition State Analysis for Transformation Pathways

Computational chemistry is a powerful tool for investigating potential chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, including the structures of transition states and the energy barriers required for the reaction to occur.

A potential transformation for the (3-methylphenyl)methanesulfonate anion is desulfonation, a reaction known to occur for related compounds like p-toluenesulfonate. wikipedia.org Computational methods can be used to model this reaction, for instance, by simulating the attack of a nucleophile on the carbon atom attached to the sulfur. DFT calculations can be employed to locate the transition state structure for the C-S bond cleavage and to calculate the activation energy of the reaction. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the reactants to the products, providing a complete picture of the reaction pathway.

Exploration of Structure-Reactivity/Property Relationships through Computational Modeling

Computational modeling allows for the systematic investigation of how changes in molecular structure affect a compound's properties and reactivity. For (3-methylphenyl)methanesulfonate, one could computationally explore the effects of changing the position of the methyl group on the phenyl ring (i.e., comparing the ortho, meta, and para isomers).

By calculating the electronic properties (like the HOMO-LUMO gap and charge distribution) for each isomer, a structure-property relationship can be established. For example, the position of the electron-donating methyl group would subtly alter the electron density on the aromatic ring and the sulfonate group, which could influence properties such as its acidity, solubility, and reactivity in chemical syntheses. These computational predictions offer a systematic way to understand isomer-specific behavior without the need for extensive experimental work.

Investigation of Non-Covalent Interactions and Crystal Packing by Computational Methods

In the solid state, the arrangement of molecules in a crystal lattice is governed by non-covalent interactions. sigmaaldrich.com For an ionic compound like this compound, these interactions include strong ionic forces between the sodium cation and the sulfonate anion, as well as weaker interactions like hydrogen bonds (if co-crystallized with water) and π-π stacking between the phenyl rings. researchgate.netnih.gov

Computational techniques such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions within a crystal structure. nih.govnih.gov The Hirshfeld surface is mapped with functions that highlight different types of close contacts between neighboring molecules. For a hydrated crystal of a similar compound, sodium p-toluenesulfinate, analysis revealed significant O-H···O hydrogen bonding and even O-H···π interactions. researchgate.net For the title compound, one would expect to see strong ionic interactions, potential C-H···O hydrogen bonds between the methyl or phenyl hydrogens and the sulfonate oxygens, and offset π-π stacking between the aromatic rings of adjacent anions. nih.gov These computational analyses are crucial for understanding the crystal's stability, morphology, and physical properties.

Reactivity and Mechanistic Pathways of Sodium; 3 Methylphenyl Methanesulfonate

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

Sodium;(3-methylphenyl)methanesulfonate, as a salt of a strong acid (methanesulfonic acid) and a strong base (sodium hydroxide), is expected to be highly soluble and stable in aqueous solutions. vulcanchem.comfishersci.no The sulfonate group (SO₃⁻) itself is generally resistant to hydrolysis under neutral and alkaline conditions. This stability is attributed to the strong sulfur-oxygen bonds and the delocalization of the negative charge across the three oxygen atoms, which makes the sulfur atom less susceptible to nucleophilic attack by water.

Inferred Hydrolytic Stability Data:

ConditionExpected StabilityPrimary Degradation Pathway (if any)Basis for Inference
Neutral pH (Water)HighNegligibleGeneral stability of sodium sulfonate salts vulcanchem.comguidechem.com
Alkaline Solution (e.g., NaOH)HighNegligibleResistance of sulfonates to base-catalyzed hydrolysis
Acidic Solution (e.g., H₂SO₄, elevated temp.)Moderate to LowDesulfonationKnown reactivity of aryl sulfonates under strong acid wikipedia.org

Nucleophilic Substitution Reactions Involving the Methanesulfonate (B1217627) Leaving Group

The methanesulfonate anion (CH₃SO₃⁻) is an excellent leaving group in nucleophilic substitution reactions, comparable in leaving group ability to halides like bromide and iodide. This is due to the stability of the resulting anion, which is the conjugate base of the strong methanesulfonic acid. While this compound itself is a salt, the corresponding ester, (3-methylphenyl)methyl methanesulfonate, would be highly susceptible to nucleophilic attack.

In such a scenario, a nucleophile (Nu⁻) would attack the methylene (B1212753) carbon, displacing the methanesulfonate group. The general mechanism for this Sₙ2 reaction is as follows:

Nu⁻ + CH₂(C₆H₄CH₃)OSO₂CH₃ → Nu-CH₂(C₆H₄CH₃) + CH₃SO₃⁻

The rate of this reaction would be influenced by the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. Studies on related p-toluenesulfonate (tosylate) esters show that they readily undergo substitution with a variety of nucleophiles, including amines and alkoxides. libretexts.orgorganic-chemistry.org For example, the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with aniline (B41778) is catalyzed by toluene-p-sulfonate, indicating the involvement of the sulfonate in the reaction mechanism. rsc.org

Common Nucleophiles in Substitution Reactions with Methanesulfonates:

NucleophileExample Product from (3-methylphenyl)methyl methanesulfonateReference for Reactivity
Hydroxide (B78521) (OH⁻)(3-methylphenyl)methanolGeneral Sₙ2 reactivity
Alkoxide (RO⁻)(3-methylphenyl)methyl etherAnalogous reactions of tosylates libretexts.org
Amine (RNH₂)N-alkyl-(3-methylphenyl)methanamineReactions with p-toluenesulfonamides organic-chemistry.org
Halide (X⁻)1-(halomethyl)-3-methylbenzeneGeneral leaving group ability of mesylates

Electrophilic Aromatic Substitution Reactions on the (3-methylphenyl) Moiety

The (3-methylphenyl) ring in this compound is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the two substituents on the ring, the methyl group (-CH₃) and the methanesulfonate group (-CH₂SO₃Na), will determine the position of the incoming electrophile.

The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect and hyperconjugation. The methanesulfonate group, being attached via a methylene spacer, will have a deactivating inductive effect due to the electronegativity of the sulfonate group, but this effect will be weaker than a directly attached sulfonate. For the purpose of predicting regioselectivity, the reactivity can be approximated by considering the directing effects in m-xylene (B151644), a close structural analog.

In the nitration of m-xylene, the major products are the 4-nitro and 2-nitro isomers, with the 4-nitro isomer being predominant. publish.csiro.augoogle.com This is because both methyl groups direct the incoming electrophile to these positions. By analogy, for this compound, the methyl group will direct incoming electrophiles to the 2-, 4-, and 6-positions. The -CH₂SO₃Na group at position 1 will primarily exert a deactivating inductive effect. Therefore, the most likely positions for electrophilic attack will be those activated by the methyl group and least deactivated by the methanesulfonate group, primarily the 4- and 6-positions.

Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound:

ReactionMajor Product(s)Minor Product(s)Basis for Prediction
Nitration (HNO₃/H₂SO₄)Sodium;(3-methyl-4-nitrophenyl)methanesulfonate, Sodium;(3-methyl-6-nitrophenyl)methanesulfonateSodium;(3-methyl-2-nitrophenyl)methanesulfonateNitration of m-xylene publish.csiro.augoogle.com
Halogenation (e.g., Br₂/FeBr₃)Sodium;(4-bromo-3-methylphenyl)methanesulfonate, Sodium;(6-bromo-3-methylphenyl)methanesulfonateSodium;(2-bromo-3-methylphenyl)methanesulfonateHalogenation of toluene (B28343) derivatives youtube.com
Sulfonation (SO₃/H₂SO₄)Sodium;(3-methyl-4-sulfophenyl)methanesulfonate, Sodium;(3-methyl-6-sulfophenyl)methanesulfonate-Sulfonation of m-xylene

Redox Chemistry and Electrochemical Transformations of the Sulfonate Anion

The sulfonate anion in this compound is generally stable towards redox reactions under typical conditions. The sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation. Reduction of the sulfonate group is also challenging and typically requires strong reducing agents or electrochemical methods.

Electrochemical studies on related aryl sulfonates, such as sodium dodecylbenzenesulfonate, have shown that they can be oxidized at high potentials, often leading to the degradation of the organic part of the molecule. nih.gov The oxidation process can be influenced by the electrode material and the presence of other species in the electrolyte. wur.nl For instance, the electrochemical oxidation of sodium dodecyl benzene (B151609) sulfonate has been studied for wastewater treatment, where the process aims for complete mineralization to CO₂. nih.govresearchgate.net

The cyclic voltammetry of this compound would likely show an irreversible oxidation wave at a high positive potential, corresponding to the oxidation of the aromatic ring. The presence of the electron-donating methyl group might slightly lower this oxidation potential compared to unsubstituted sodium benzenemethanesulfonate. The reduction of the sulfonate group would occur at a very negative potential and is generally not observed in typical electrochemical windows.

Inferred Electrochemical Properties:

Electrochemical ProcessExpected BehaviorInfluencing FactorsBasis for Inference
Anodic OxidationIrreversible oxidation at high potential (oxidation of the aromatic ring)Electrode material, electrolyte composition, scan rateStudies on sodium dodecylbenzenesulfonate nih.govnih.gov
Cathodic ReductionReduction at very negative potential (reduction of sulfonate group)Electrode material, proton availabilityGeneral stability of sulfonate groups to reduction

Polymerization Reactions and Oligomer Formation involving this compound Monomers

While there is no direct literature on the polymerization of this compound, its potential as a monomer can be inferred from the behavior of structurally similar compounds, particularly sodium styrenesulfonate (NaSS). chemicalbook.compcimag.commdpi.comresearchgate.netresearchgate.net NaSS is a well-known monomer used in the synthesis of polyelectrolytes through radical polymerization. chemicalbook.com

For this compound to act as a monomer, it would need to be chemically modified to introduce a polymerizable group, such as a vinyl group, onto the aromatic ring. For example, if a vinyl group were introduced at the 4-position, the resulting monomer, sodium 4-vinyl-3-methylphenylmethanesulfonate, could potentially undergo radical polymerization to form a polysulfonate.

The polymerization of such a monomer could be initiated by common radical initiators and would likely be carried out in a polar solvent like water or DMF due to the high polarity of the sulfonate group. chemicalbook.com The resulting polymer would be a polyelectrolyte with potential applications as a dispersant, ion-exchange resin, or antistatic agent, similar to the applications of poly(sodium styrenesulfonate). chemicalbook.compcimag.com

Hypothetical Polymerization of a Vinyl-Functionalized Derivative:

MonomerPolymerization MethodPotential Polymer StructurePotential Applications
Sodium 4-vinyl-3-methylphenylmethanesulfonateRadical Polymerization-[CH₂-CH(C₆H₃(CH₃)(CH₂SO₃Na))]-nDispersant, Ion-exchange resin, Antistatic agent

Investigation of Catalytic Activity and Role in Organic Transformations

There is currently no specific information in the scientific literature detailing the catalytic activity of this compound. However, related aryl sulfonates have been explored for their utility in organic synthesis, primarily as leaving groups in palladium-catalyzed cross-coupling reactions. nih.gov For example, aryl tetraflates, which are structurally similar to aryl methanesulfonates, have been used in Suzuki, Heck, and Buchwald-Hartwig couplings. nih.gov

It is conceivable that the corresponding ester, (3-methylphenyl)methyl methanesulfonate, could serve as a substrate in such catalytic transformations. Furthermore, some aryl sulfonates have been investigated as catalysts or catalyst precursors. For instance, p-toluenesulfonic acid, a related compound, is a common acid catalyst in organic reactions. ucla.edu While this compound itself is a neutral salt, its corresponding acid could potentially exhibit catalytic activity.

Aryl sulfonyl compounds are also important in medicinal chemistry, and various catalytic methods have been developed for their synthesis. acs.org These methods often involve the use of transition metal catalysts to form the C-S bond.

Environmental Fate and Transformation Studies of Sodium; 3 Methylphenyl Methanesulfonate

Biodegradation Pathways and Microbial Degradation Kinetics in Various Environmental Compartments

The biodegradation of sodium;(3-methylphenyl)methanesulfonate is expected to be the primary mechanism of its removal from the environment. Studies on related isomers, particularly p-toluenesulfonate (p-TSA), indicate that microbial degradation is feasible, though the rates and pathways can vary depending on the microbial consortia present and environmental conditions.

Biodegradation of Toluenesulfonates:

Microorganisms capable of degrading toluenesulfonates have been isolated from various environments, including sewage and river water. researchgate.net The degradation process for p-toluenesulfonate has been observed to proceed through several pathways. One well-documented pathway in Comamonas testosteroni T-2 involves the oxidation of the methyl group, followed by desulfonation and subsequent ring cleavage. nih.gov

A proposed pathway for the degradation of p-toluenesulfonate by Pseudomonas species involves initial hydroxylation, followed by desulfonation to release sulfite (B76179), and then cleavage of the aromatic ring. cdnsciencepub.com The initial step is the release of the sulfonate group as sulfite, which is then oxidized to sulfate. researchgate.net The resulting aromatic ring, now a catechol derivative, is then susceptible to ring cleavage through either ortho or meta pathways. researchgate.net For p-toluenesulfonate, degradation by Pseudomonas putida leads to the formation of 4-methylcatechol. researchgate.net

Microbial Degradation Kinetics:

The kinetics of biodegradation are influenced by factors such as the concentration of the substrate, the abundance and type of microbial populations, and the availability of nutrients and oxygen. In studies with Pseudomonas (Comamonas) testosteroni T-2, the degradation of p-toluenesulfonate was found to be inducible. nih.gov A community of bacteria, including Achromobacter xylosoxidans and Ensifer adhaerens, has been shown to collaboratively degrade p-toluenesulfonate, with a third bacterium, Pseudomonas nitroreducens, providing essential vitamins to support the growth of the degrading organisms. oup.com

Compound Organism/Community Key Degradation Steps Intermediates Reference
p-ToluenesulfonateComamonas testosteroni T-2Sidechain oxidation, desulfonation, meta ring cleavagep-Sulfobenzoic acid, sulfite, protocatechuic acid nih.gov
p-ToluenesulfonatePseudomonas sp.Hydroxylation, desulfonation, ring cleavage3-Methylcatechol, acetate, pyruvate cdnsciencepub.com
p-ToluenesulfonatePseudomonas putidaDesulfonation, ortho ring cleavage of resulting catechol4-Methylcatechol, sulfite researchgate.net
p-ToluenesulfonateAchromobacter xylosoxidans, Ensifer adhaerens, Pseudomonas nitroreducensCollaborative degradation via tsa pathwayNot specified oup.com

Abiotic Degradation Processes: Photolysis, Hydrolysis, and Oxidation in Aquatic and Atmospheric Systems

Abiotic degradation processes, including photolysis, hydrolysis, and oxidation, can also contribute to the transformation of this compound in the environment.

Hydrolysis:

Aromatic sulfonates are generally stable to hydrolysis under typical environmental pH conditions. acs.org The sulfonate group is a poor leaving group, and the carbon-sulfur bond is strong, making these compounds resistant to hydrolytic cleavage. doubtnut.com Therefore, hydrolysis is not considered a significant degradation pathway for this compound in aquatic systems.

Photolysis:

Direct photolysis of aromatic sulfonates in aqueous solutions is generally not a major degradation pathway unless there are photosensitizing substances present. The photodegradation of methylene (B1212753) blue, a different type of organic compound, can be enhanced by catalysts like zinc oxide under sunlight. researchgate.netespublisher.com While specific studies on the photolysis of this compound are lacking, the potential for indirect photolysis through reactions with photochemically generated reactive species like hydroxyl radicals exists.

Oxidation:

Oxidative processes can contribute to the degradation of toluenesulfonates. The reaction with hydroxyl radicals is a potential pathway for transformation in both aquatic and atmospheric systems. The oxidative degradation of p-toluenesulfonic acid has been demonstrated using hydrogen peroxide, which can convert it into more biodegradable substances. oup.com In the atmosphere, the estimated half-life for the reaction of p-toluenesulfonate with hydroxyl radicals is on the order of days.

Degradation Process Relevance for this compound Key Findings for Related Compounds Reference
HydrolysisNot significantAromatic sulfonates are generally resistant to hydrolysis. acs.orgdoubtnut.com
PhotolysisPotentially significant for indirect photolysisDirect photolysis is generally slow for aromatic sulfonates. researchgate.netespublisher.com
OxidationPotentially significantp-Toluenesulfonic acid can be degraded by oxidation with hydrogen peroxide. Reaction with hydroxyl radicals is a likely pathway in the atmosphere. oup.com

Sorption and Desorption Behavior in Environmental Matrices (Soil, Sediment, Sludge)

The movement of this compound in the environment is influenced by its interaction with solid phases such as soil, sediment, and sludge. As an anionic compound, its sorption behavior is expected to differ from that of neutral or cationic organic compounds.

Sorption Mechanisms:

The sorption of organic chemicals onto soil and sediment is a key process controlling their environmental fate. mdpi.com For anionic surfactants like sodium dodecylbenzene (B1670861) sulfonate (SDBS), sorption can be influenced by hydrophobic interactions. nih.gov However, for sulfonated compounds, the negatively charged sulfonate group will generally lead to repulsion from negatively charged soil and sediment surfaces, resulting in lower sorption. The sorption of some sulfonated herbicides has been found to be negatively correlated with soil pH. nih.gov The sorption of pentachlorophenol, which can exist in neutral and charged forms, shows different mechanisms for each species, with the charged form exhibiting nonlinear sorption. udel.edu

Sorption in Different Matrices:

Soil: The organic matter content and clay mineralogy of soils are important factors influencing sorption. For anionic compounds, sorption is often weak in soils with high pH and low organic matter.

Sediment: Similar to soils, the organic carbon content of sediments plays a significant role in the sorption of organic compounds. The presence of other substances, like carbon nanotubes, can increase the adsorption capacity of sediment for some sulfonates. nih.gov

Sludge: The high organic content of sewage sludge can lead to the sorption of organic compounds. However, the anionic nature of this compound may limit its partitioning to sludge.

Desorption:

Desorption studies on other anionic surfactants have shown that a significant fraction of the sorbed compound can resist desorption. nih.gov This suggests that once sorbed, this compound may not be easily released back into the aqueous phase. The removal of sorbed polycyclic aromatic hydrocarbons from environmental matrices has been investigated using processes like the Fenton's reagent. nih.gov

Matrix Expected Sorption Behavior Influencing Factors Reference
SoilLow to moderatepH, organic matter content, clay mineralogy nih.govudel.edu
SedimentLow to moderateOrganic carbon content, presence of other sorbents nih.govnih.gov
SludgePotentially higher than soil/sediment due to high organic contentOrganic matter content, compound properties nih.gov

Transport and Distribution Modeling in Aquatic and Terrestrial Ecosystems

Mathematical models are used to predict the movement and distribution of chemicals in the environment. mdpi.com These models integrate various physical, chemical, and biological processes to estimate the concentration of a substance in different environmental compartments over time.

Modeling Approaches:

The transport of organic chemicals in aquatic systems can be simulated using models that consider advection, dispersion, and partitioning between water, sediment, and biota. nih.gov For terrestrial ecosystems, models often focus on leaching through the soil profile and runoff into surface waters. Reactive transport models also incorporate chemical and biological reactions, providing a more comprehensive picture of the compound's fate. researchgate.net

Factors Influencing Transport:

The high water solubility and anionic nature of this compound suggest that it will be relatively mobile in aquatic systems. Its low potential for sorption to soil and sediment means that it is likely to remain in the water column and be transported with the flow of water. In soil, it has the potential to leach into groundwater.

The transport of sodium dodecyl benzene (B151609) sulfonate has been modeled in riverine sediment, showing that the presence of multi-walled carbon nanotubes can increase its accumulation in the top sediment layer. nih.gov

Development of Analytical Methodologies for Trace Environmental Detection and Monitoring

Accurate and sensitive analytical methods are essential for monitoring the presence of this compound in the environment. ufz.de The development of such methods typically involves sample preparation to isolate and concentrate the analyte, followed by instrumental analysis.

Sample Preparation:

For environmental samples, which are often complex matrices, a cleanup and concentration step is usually necessary. nih.gov Techniques such as solid-phase extraction (SPE) are commonly used for this purpose. For water samples, direct injection may be possible for higher concentrations, but for trace analysis, a pre-concentration step is required. For solid samples like soil and sediment, an extraction step using an appropriate solvent is needed.

Analytical Techniques:

High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of non-volatile, polar compounds like this compound. nih.gov Detection can be achieved using a UV detector, as the aromatic ring provides a chromophore. For higher sensitivity and selectivity, mass spectrometry (MS) can be coupled with HPLC (LC-MS). Gas chromatography (GC) can also be used for the analysis of toluenesulfonate (B8598656) isomers, but it requires a derivatization step to convert the non-volatile sulfonic acids into more volatile esters. researchgate.net

Analytical Technique Sample Preparation Detection Method Applicability Reference
High-Performance Liquid Chromatography (HPLC)Solid-Phase Extraction (SPE) for water; Solvent extraction for solidsUV Detector, Mass Spectrometry (MS)Suitable for direct analysis of the anionic compound. nih.gov
Gas Chromatography (GC)Derivatization to form volatile estersFlame Ionization Detector (FID), Mass Spectrometry (MS)Requires chemical modification before analysis. researchgate.net

Advanced Material Science and Industrial Applications of Sodium; 3 Methylphenyl Methanesulfonate Derivatives

Role as Specialty Chemicals in Polymerization Processes and Materials Synthesis

Application as Nucleating Agents and Crystallization Modifiers in Polymer Composites

There is currently no direct scientific literature available that documents the use of sodium;(3-methylphenyl)methanesulfonate as a nucleating agent or crystallization modifier in polymer composites. While various sodium salts, such as sodium benzoate (B1203000) and sodium phosphates, are well-known nucleating agents for polymers like polypropylene (B1209903) and polyethylene (B3416737) terephthalate, the specific effects of the (3-methylphenyl)methanesulfonate anion on polymer crystallization have not been reported. lohtragon.comlongchangchemical.comnih.gov The general principle of using metallic salts as nucleating agents involves providing heterogeneous sites for crystal growth, which accelerates the crystallization rate and can lead to a finer spherulitic structure, thereby improving mechanical and optical properties. lohtragon.comnih.gov Composite modifiers are also used to enhance crystallization and other properties simultaneously. mdpi.comnih.gov However, without specific studies, the efficacy of this compound in this capacity remains speculative.

Use as Monomers in the Synthesis of Functional Polymers and Copolymers

The synthesis of functional polymers often involves the polymerization of monomers containing specific chemical groups to impart desired properties to the final material. mdpi.comnih.gov Sulfonated monomers, for instance, are used to introduce hydrophilicity and ionic conductivity into polymers. While techniques exist for the synthesis of a wide array of functional polymers, including those with sulfonate groups, there is no available research demonstrating the use of this compound as a monomer in polymerization reactions. scispace.comresearchgate.netnih.govmdpi.com The synthesis of polymers from functional monomers is a key strategy for creating materials with tailored properties for specific applications. researchgate.net

Utilization in Non-Aqueous Electrolyte Systems for Energy Storage Devices

The development of sodium-ion batteries relies on the formulation of stable and efficient non-aqueous electrolytes, which typically consist of a sodium salt dissolved in an organic solvent. sciepublish.comrsc.org Common salts investigated for this purpose include sodium hexafluorophosphate (B91526) (NaPF6), sodium perchlorate (B79767) (NaClO4), and sodium bis(fluorosulfonyl)imide (NaFSI). rsc.orgnih.gov These salts are chosen for their electrochemical stability, ionic conductivity, and ability to form a stable solid electrolyte interphase (SEI) on the electrode surface. sciepublish.comsciepublish.com There is no scientific literature to indicate that this compound has been evaluated as a salt for non-aqueous electrolytes in sodium-ion batteries or other energy storage devices. The properties and performance of such an electrolyte are therefore unknown. elsevierpure.comnih.govrsc.org

Application in Metal Surface Treatment and Electroplating Technologies

Additives are crucial in electroplating baths to control the deposition process and improve the quality of the metallic coating. admetalsurfacetreatment.comeuropa.eu These can include carriers, brighteners, and levelers. In tin electroplating from methanesulfonic acid (MSA) baths, for example, various organic additives are employed to achieve smooth and uniform deposits. google.commdpi.comresearchgate.netresearchgate.net However, there are no documented applications of this compound in metal surface treatment or as an additive in electroplating solutions. google.comgoogle.com Its potential effects on deposition kinetics, deposit morphology, and corrosion resistance have not been investigated.

Functionality as a Solubilizer and Emulsifier in Industrial Formulations (excluding specific consumer product efficacy)

The molecular structure of this compound, featuring both a hydrophobic (3-methylphenyl) group and a hydrophilic sulfonate group, suggests potential surfactant properties. vulcanchem.com Compounds with such amphiphilic character can function as solubilizers or emulsifiers. Sodium methanesulfonate (B1217627), a related compound, is noted for its solubility in a range of solvents. fishersci.nochemicalbook.com However, there is a lack of specific studies or industrial reports on the use of this compound as a solubilizing or emulsifying agent in industrial formulations. Its effectiveness in reducing interfacial tension or increasing the solubility of sparingly soluble substances has not been quantified in the available literature.

Catalytic Applications in Chemical Synthesis and Industrial Processes

Sulfonic acids and their salts can act as catalysts in various chemical reactions. For instance, methanesulfonic acid is used as an efficient catalyst in reactions like acetal (B89532) synthesis. researchgate.net Similarly, sulfonated materials are developed as solid acid catalysts. beilstein-journals.org Despite the presence of a sulfonate group, there is no available scientific information on the catalytic activity of this compound in any specific chemical synthesis or industrial process. google.comchemicalbook.com Therefore, its potential as a catalyst remains unexplored.

Future Research Directions and Emerging Paradigms for Sodium; 3 Methylphenyl Methanesulfonate

Development of Novel and Highly Efficient Synthetic Strategies

The efficient synthesis of sodium;(3-methylphenyl)methanesulfonate is fundamental to enabling its broader study and potential application. While a definitive, optimized synthesis is not widely reported, a plausible route can be extrapolated from established sulfonate chemistry. A likely pathway involves the sulfonation of a suitable precursor followed by neutralization.

A potential synthetic approach could involve the reaction of 3-methylbenzyl chloride with sodium sulfite (B76179) in an aqueous medium. This nucleophilic substitution reaction would form the carbon-sulfur bond, yielding the corresponding sulfonate. Subsequent treatment with a base like sodium hydroxide (B78521) would ensure the formation of the sodium salt.

Future research in this area should focus on optimizing this and other potential synthetic routes. Key areas for investigation include:

Catalyst Development: Investigating novel catalysts to improve reaction rates, yields, and selectivity, thereby reducing energy consumption and by-product formation.

Process Intensification: Exploring continuous flow reactors and microreactor technology to enhance heat and mass transfer, leading to safer and more efficient production.

Alternative Starting Materials: Investigating alternative, more sustainable starting materials to replace potentially hazardous reagents like benzyl (B1604629) chlorides.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPrecursorsPotential AdvantagesPotential Challenges
Sulfonation of 3-Methylbenzyl Chloride 3-Methylbenzyl Chloride, Sodium SulfiteRelatively straightforward, utilizes common reagents.Use of chlorinated starting materials, potential for by-products.
Oxidation of 3-Methylbenzyl Mercaptan 3-Methylbenzyl Mercaptan, Oxidizing Agent, Sodium HydroxideAvoids chlorinated precursors.Requires control of oxidation to prevent over-oxidation to sulfonic acid.
Direct Sulfonation of Toluene (B28343) Toluene, Sulfonating AgentUtilizes a readily available starting material.Control of regioselectivity to favor the meta-substituted product.

Exploration of Previously Uncharted Reactivity and Mechanistic Pathways

The reactivity of this compound is largely unexplored. Based on its structure, it can be inferred that the compound possesses both a nucleophilic sulfonate group and an aromatic ring susceptible to electrophilic substitution. The methanesulfonate (B1217627) group is generally a good leaving group in nucleophilic substitution reactions. youtube.com

Future research should aim to systematically investigate the reactivity of this compound. This includes:

Nucleophilic Substitution Reactions: Studying its efficacy as a leaving group in reactions with various nucleophiles to understand its synthetic utility.

Electrophilic Aromatic Substitution: Investigating the directing effects of the methanesulfonate group and the methyl group on the aromatic ring in reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Metal-Catalyzed Cross-Coupling Reactions: Exploring its potential as a coupling partner in modern cross-coupling reactions, which are powerful tools in organic synthesis.

Understanding the mechanistic pathways of these reactions through kinetic studies and computational analysis will be crucial for controlling reaction outcomes and designing new synthetic applications.

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling and Materials Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and the design of new materials with desired characteristics. For a compound like this compound, where experimental data is scarce, in silico methods can provide valuable initial insights.

Future research directions in this domain include:

Property Prediction: Developing and training ML models to predict key physicochemical properties such as solubility, melting point, and thermal stability. These models can be trained on larger datasets of known aryl sulfonates.

Reaction Outcome Prediction: Utilizing ML algorithms to predict the outcomes of various chemical reactions involving this compound, thereby guiding experimental design and reducing the number of trial-and-error experiments.

De Novo Design: Employing generative AI models to design novel derivatives of this compound with enhanced properties for specific applications. For instance, designing analogues with improved solubility or specific electronic properties.

The integration of AI and ML will significantly accelerate the research and development cycle for this and other novel compounds.

Design of Advanced Composites and Hybrid Materials Incorporating the Compound

The unique combination of a hydrophilic sulfonate group and a hydrophobic methylphenyl group suggests that this compound could be a valuable component in advanced materials. Its amphiphilic nature could be exploited in the creation of composites and hybrid materials.

Potential research avenues include:

Polymer Composites: Incorporating the compound as a dopant or additive in polymer matrices to modify their properties, such as conductivity, thermal stability, or flame retardancy. The sulfonate group could enhance interactions with polar polymers.

Hybrid Organic-Inorganic Materials: Using the compound as an organic modifier for inorganic nanoparticles (e.g., silica, metal oxides) to improve their dispersibility in organic matrices and create novel hybrid materials with tailored properties.

Surfactant Applications: Investigating its potential as a surfactant or emulsifier in various formulations, leveraging its ability to stabilize interfaces between immiscible phases.

The table below outlines potential applications in materials science:

Material TypePotential Role of this compoundDesired Outcome
Polymer Blends CompatibilizerImproved miscibility and mechanical properties of the blend.
Nanocomposites Surface modifier for nanoparticlesEnhanced dispersion and interfacial adhesion.
Functional Coatings Antistatic agentReduction of static charge accumulation on surfaces.

Investigation into Sustainable Industrial Production and Circular Economy Integration

For any new chemical to be viable for large-scale application, its production must be economically and environmentally sustainable. Research into the industrial-scale production of this compound should be guided by the principles of green chemistry and the circular economy.

Key areas for future investigation are:

Green Synthesis Routes: Developing synthetic methods that utilize renewable feedstocks, minimize waste generation, and employ environmentally benign solvents and catalysts.

Lifecycle Assessment: Conducting a thorough lifecycle assessment to evaluate the environmental impact of the compound from cradle to grave, including its synthesis, use, and end-of-life.

Recyclability and Biodegradability: Investigating the potential for recycling the compound from waste streams and assessing its biodegradability to understand its environmental fate. A safety data sheet for the related sodium methanesulfonate indicates it is readily biodegradable, which is a positive indicator for the target compound. nih.gov

By considering these factors from the outset, the development of this compound can be aligned with the goals of a sustainable chemical industry.

Q & A

Q. What are the recommended methods for synthesizing sodium (3-methylphenyl)methanesulfonate with high purity?

Synthesis typically involves sulfonation of 3-methylbenzyl derivatives followed by neutralization with sodium hydroxide. Key steps include optimizing reaction temperature (e.g., 60–80°C for sulfonic acid formation) and using trifluoromethanesulfonate intermediates to enhance yield . Purification may involve recrystallization from aqueous ethanol or column chromatography. Ensure stoichiometric control to avoid byproducts like sodium sulfate or residual sulfonic acids .

Q. How can researchers characterize the structural integrity of sodium (3-methylphenyl)methanesulfonate using spectroscopic techniques?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm) on the phenyl ring. The sulfonate group (SO₃⁻) does not protonate but influences neighboring shifts .
  • IR Spectroscopy : Confirm sulfonate presence via asymmetric S-O stretching (1180–1200 cm⁻¹) and symmetric stretching (1040–1060 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M–Na]⁻ ion for CH₃C₆H₄SO₃⁻) .

Q. What are the critical parameters for ensuring the purity of sodium (3-methylphenyl)methanesulfonate in pharmaceutical research?

  • pH Testing : Ensure aqueous solutions (1% w/v) have pH 6.5–8.5 to confirm absence of acidic/basic impurities .
  • Heavy Metal Analysis : Use ICP-MS or colorimetric assays to limit contaminants (e.g., <30 ppm Pb) .
  • Clarity Tests : A 10% aqueous solution should remain colorless and particle-free .

Advanced Research Questions

Q. How can solubility challenges of sodium (3-methylphenyl)methanesulfonate in aqueous and organic solvents be addressed for experimental applications?

Solubility is influenced by electrolyte concentration and temperature. For aqueous systems, use phosphate buffers (pH 7.4) or ionic liquids to enhance dissolution . In organic media, polar aprotic solvents (e.g., DMSO) or surfactant-assisted micellar systems improve dispersion. Pre-saturation studies at 25–60°C are recommended to identify optimal conditions .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of sodium (3-methylphenyl)methanesulfonate in cross-coupling reactions?

Contradictions often arise from competing pathways (e.g., nucleophilic vs. electrophilic behavior). Control experiments should:

  • Vary catalysts (e.g., Pd vs. Cu) to assess ligand effects .
  • Monitor reaction intermediates via in-situ Raman or HPLC to identify side products .
  • Compare reactivity with structurally related compounds (e.g., non-fluorinated sulfonates) to isolate electronic effects .

Q. How does the electronic influence of the 3-methylphenyl group affect the sulfonate anion's stability and reactivity in catalytic processes?

The electron-donating methyl group stabilizes the sulfonate anion via resonance, reducing its nucleophilicity but enhancing thermal stability. This is critical in catalytic cycles where anion stability impacts turnover frequency. X-ray crystallography (e.g., C–S bond length analysis) and DFT calculations can quantify these effects . Comparative studies with 4-methyl isomers may further elucidate steric contributions .

Methodological Considerations

  • Contradictory Data Analysis : Use multi-technique validation (e.g., NMR + XRD) to reconcile discrepancies in structural or reactivity studies .
  • Safety Protocols : Handle under inert atmospheres to prevent sulfonate decomposition. Use PPE for irritant mitigation .

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